(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride

Catalog No.
S12741230
CAS No.
M.F
C13H18ClNO3
M. Wt
271.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxyli...

Product Name

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride

IUPAC Name

methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate;hydrochloride

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

InChI

InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H

InChI Key

WJSSEGLRMCEAKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1CC2=CC=CC=C2)O.Cl

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound has significant pharmacological potential due to its unique structural characteristics, including a hydroxyl group and a carboxylic acid derivative. The presence of the benzyl group enhances its lipophilicity, which can influence its biological interactions and solubility in organic solvents.

Typical for carboxylic acids and their derivatives:

  • Esterification: The carboxylic acid can react with alcohols to form esters, particularly under acidic conditions.
  • Reduction: The hydroxyl group can be reduced to form an alkane or further functionalized.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, particularly with electrophiles.

Studies indicate that compounds similar to (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride exhibit various biological activities:

  • Antioxidant Properties: The hydroxyl group is known to contribute to antioxidant activity by scavenging free radicals .
  • Cytotoxicity: Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications in oncology .
  • Enzyme Interaction: The compound may interact with specific enzymes, influencing metabolic pathways and potentially modulating biological responses .

The synthesis of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride typically involves:

  • Formation of the Pyrrolidine Ring: Starting from readily available amino acids or related precursors through cyclization reactions.
  • Introduction of Functional Groups: Hydroxyl and carboxylic acid groups can be introduced via oxidation and carboxylation reactions.
  • Methyl Ester Formation: The carboxylic acid can be converted to a methyl ester using methanol in the presence of an acid catalyst.
  • Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

This compound has potential applications in:

  • Pharmaceuticals: As a scaffold for drug development targeting various diseases, particularly those involving oxidative stress or cancer.
  • Biochemical Research: Useful in studies exploring enzyme interactions and metabolic pathways.
  • Antioxidant Formulations: Due to its radical scavenging properties, it could be incorporated into formulations aimed at reducing oxidative damage.

Interaction studies are critical for understanding how (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride interacts with biological macromolecules:

  • Receptor Binding Assays: These studies help elucidate how the compound binds to specific receptors or enzymes, influencing pharmacological effects .
  • Structure-Activity Relationship Analysis: Employing computational methods to predict how structural variations affect biological activity can guide further synthetic modifications .

Several compounds share structural features with (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-BenzylpyrrolidinePyrrolidine ring with a benzyl groupLacks hydroxyl and carboxylic functionalities
4-HydroxypyrrolidineHydroxyl group on the pyrrolidine ringDoes not contain a benzyl group or carboxylic acid
(R)-BaclofenSimilar pyrrolidine structure with a carboxylic acidPrimarily used as a muscle relaxant; different pharmacological profile

The uniqueness of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to these similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

271.0975211 g/mol

Monoisotopic Mass

271.0975211 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types